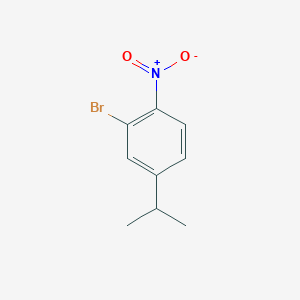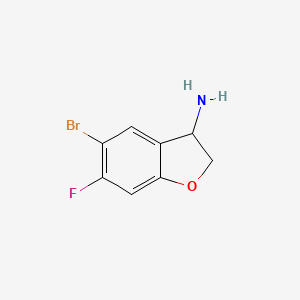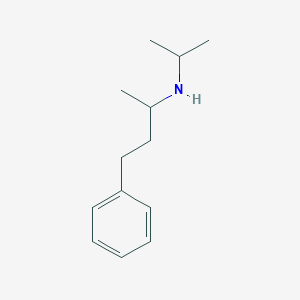
2-Amino-5,6-difluoro-indan-2-carboxylic acid ethyl ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5,6-difluoro-indan-2-carboxylic acid ethyl ester hydrochloride: (CAS No. 134425-84-6) is a chemical compound with the following structure:
Structure: C12H14ClF2NO2
This compound belongs to the class of indan carboxylic acids and is characterized by the presence of an amino group, two fluorine atoms, and an ethyl ester functionality. It has applications in various fields due to its unique properties.
Métodos De Preparación
Synthetic Routes: The synthetic routes for this compound involve the introduction of the amino group and subsequent esterification. One common method is the reaction of 2,3-dihydro-1H-indene-2-carboxylic acid with ethyl chloroformate, followed by treatment with ammonia or an amine to form the amino group.
Reaction Conditions: The reaction typically occurs under mild conditions, and the choice of base and solvent influences the yield. For industrial production, optimization of reaction parameters is crucial.
Análisis De Reacciones Químicas
Reactions:
Ester Hydrolysis: The compound can undergo hydrolysis to yield the corresponding carboxylic acid.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group can lead to the alcohol derivative.
Base: Ammonia or amine for amino group introduction.
Acid: Hydrochloric acid for salt formation.
Reduction Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction.
Major Products: The major products depend on the specific reaction conditions. Hydrolysis yields the carboxylic acid, while substitution reactions result in various derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.
Materials Science: It may find applications in polymer chemistry or as a building block for functional materials.
Agrochemicals: Its fluorinated moiety could be relevant in pesticide development.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, impacting cellular processes.
Comparación Con Compuestos Similares
While there are no direct analogs, comparing it to related indan carboxylic acids highlights its distinct features.
Propiedades
Fórmula molecular |
C12H14ClF2NO2 |
|---|---|
Peso molecular |
277.69 g/mol |
Nombre IUPAC |
ethyl 2-amino-5,6-difluoro-1,3-dihydroindene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H13F2NO2.ClH/c1-2-17-11(16)12(15)5-7-3-9(13)10(14)4-8(7)6-12;/h3-4H,2,5-6,15H2,1H3;1H |
Clave InChI |
FTCASFOOIFHMGH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CC2=CC(=C(C=C2C1)F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5H-Spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one](/img/structure/B12090479.png)
![2-[[2-(Benzoylsulfanylmethyl)-3-phenylbutanoyl]amino]propanoic acid](/img/structure/B12090483.png)



![4-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B12090502.png)

![4-{2-[(2-Fluorophenyl)methoxy]ethyl}piperidine](/img/structure/B12090510.png)





